molecular formula C17H12BrN5O3 B11512851 4-(5-{4-[(2-Bromophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

4-(5-{4-[(2-Bromophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11512851
M. Wt: 414.2 g/mol
InChI Key: MFKDETVJZLBIAJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthesis involves S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (10) using 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone (11).
    • Alkaline conditions facilitate the S-alkylation step.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction conditions.
  • Scientific Research Applications

    • In chemistry, this compound could serve as a building block for designing new molecules with desired properties.
    • In biology and medicine, it may exhibit antimicrobial, anti-inflammatory, and antifungal effects.
    • Its antioxidant activity and anticonvulsant potential are also worth exploring.
  • Mechanism of Action

    • The exact mechanism remains to be studied, but it likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its effects at the cellular and molecular levels.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, we can explore related literature to identify any unique features of this compound.

    Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding

    Properties

    Molecular Formula

    C17H12BrN5O3

    Molecular Weight

    414.2 g/mol

    IUPAC Name

    4-[5-[4-[(2-bromophenoxy)methyl]phenyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

    InChI

    InChI=1S/C17H12BrN5O3/c18-12-3-1-2-4-13(12)24-9-10-5-7-11(8-6-10)17-20-16(23-25-17)14-15(19)22-26-21-14/h1-8H,9H2,(H2,19,22)

    InChI Key

    MFKDETVJZLBIAJ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C3=NC(=NO3)C4=NON=C4N)Br

    Origin of Product

    United States

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